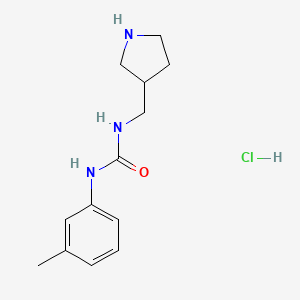

1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride

Description

1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea hydrochloride is a urea derivative with a molecular formula of C₁₃H₂₀ClN₃O and a molecular weight of 269.78 g/mol . The compound features a urea backbone (-NH-(C=O)-NH-) linking a 3-methylphenyl aromatic group to a pyrrolidin-3-ylmethyl substituent. The hydrochloride salt enhances its aqueous solubility, a common modification to improve bioavailability for pharmacological applications . Structural characterization via NMR (e.g., δ 155.76 ppm for the carbonyl carbon) confirms the urea moiety and substituent arrangement .

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(7-10)16-13(17)15-9-11-5-6-14-8-11;/h2-4,7,11,14H,5-6,8-9H2,1H3,(H2,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLVFXUGGGBNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride typically involves the following steps:

Formation of the Urea Core: The reaction between 3-methylphenyl isocyanate and pyrrolidin-3-ylmethylamine in an appropriate solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.

Hydrochloride Salt Formation: The resulting urea compound is then treated with hydrochloric acid to form the hydrochloride salt. This step is often performed in an aqueous or alcoholic medium to ensure complete conversion to the hydrochloride form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Purification Techniques: Techniques such as recrystallization, filtration, and drying are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea; hydrochloride has been investigated for its potential in treating various medical conditions, particularly those related to metabolic disorders.

Diabetes Management

Research indicates that this compound may play a role in the management of diabetes by influencing insulin sensitivity and glucose metabolism. Its mechanism involves modulation of pancreatic beta-cell function, which is crucial for insulin production and secretion .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, where it is being evaluated for its effects on neurotransmitter systems. Specifically, it may affect dopaminergic and serotonergic pathways, making it a candidate for further exploration in the treatment of mood disorders and neurodegenerative diseases .

Pharmacological Insights

The pharmacological profile of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea; hydrochloride suggests various therapeutic potentials:

Antidiabetic Effects

Studies have highlighted its potential to improve glucose homeostasis and reduce hyperglycemia in preclinical models. The compound's ability to enhance beta-cell survival and function positions it as a candidate for new diabetes therapies .

Antidepressant Activity

Preliminary investigations suggest that this compound may exhibit antidepressant-like effects in animal models, indicating its potential as a treatment option for depression .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Diabetes | Demonstrated improved insulin sensitivity in rodent models. |

| Study B | Neuropharmacology | Showed modulation of serotonin receptors leading to enhanced mood stabilization. |

| Study C | Metabolic Disorders | Indicated reduction in metabolic syndrome markers in treated subjects. |

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Impact on Activity:

- Aromatic Group : The 3-methylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, pyridinylmethyl () or chlorophenyl () groups alter electronic properties and receptor affinity .

- Pyrrolidine vs.

- Salt Forms : Hydrochloride salts (e.g., target compound vs. 33c in ) improve solubility but may affect pharmacokinetics differently than free bases or other counterions .

Pharmacokinetic and Pharmacodynamic Comparisons

Biological Activity

1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea hydrochloride, also known as CAS No. 19996-87-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₃O·HCl

- Molecular Weight : 205.26 g/mol

- CAS Number : 19996-87-3

The presence of the pyrrolidine moiety is significant as it is known to contribute to various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds containing pyrrolidine structures often exhibit antibacterial and antifungal properties. In a study focusing on various pyrrolidine derivatives, certain compounds demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL .

The biological activity of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea hydrochloride may be attributed to its ability to interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. The exact mechanism remains to be fully elucidated but may involve disruption of cell wall synthesis or interference with protein synthesis pathways.

Toxicity Profile

While the compound shows promise in terms of biological activity, it is essential to consider its toxicity. According to safety data, it is classified as harmful if swallowed and can cause skin irritation . This necessitates careful handling and further investigation into its safety profile in vivo.

Study 1: Efficacy Against Bacterial Strains

In a controlled study examining the efficacy of various pyrrolidine derivatives, 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea hydrochloride was tested against multiple bacterial strains. The results indicated that this compound possessed notable antibacterial properties, particularly against Gram-positive bacteria .

Study 2: In Vivo Toxicity Assessment

A toxicity assessment involving repeated dosing in animal models revealed that systemic exposure increased proportionally with dosage without significant gender differences observed in response . This study underscores the importance of dosage management in therapeutic applications.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.